REACTION_SMILES
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[Br:15].[BrH:14].[CH3:22][C:23](=[O:24])[OH:25].[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][cH:7][c:8]2[n:9][c:10]([NH2:13])[s:11][c:12]12.[N:16]([O-:17])=[O:18].[Na+:19].[Na+:21].[OH-:20].[OH2:26]>>[N+:1](=[O:2])([O-:3])[c:4]1[cH:5][cH:6][cH:7][c:8]2[n:9][c:10]([Br:14])[s:11][c:12]12
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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Nc1nc2cccc([N+](=O)[O-])c2s1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=N[O-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=[N+]([O-])c1cccc2nc(Br)sc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |